molecular formula C22H22ClN3O3 B2752718 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380009-08-3

4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2752718
CAS No.: 2380009-08-3
M. Wt: 411.89
InChI Key: QELOYJMBULHEAX-UHFFFAOYSA-N
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Description

4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, an oxazole ring, and a piperidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the oxazole ring and the attachment of the piperidine and chlorophenyl groups. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Incorporation of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the piperidine moiety.

    Reduction: Reduction reactions could target the chlorophenyl group or the oxazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl and piperidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or reduced oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicine, 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine could be investigated for its pharmacological properties. It may have potential as a therapeutic agent, depending on its bioactivity and toxicity profile.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes by binding to their active sites.

    Pathway Modulation: The compound might modulate signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-15-20(21(25-29-15)18-6-2-3-7-19(18)23)22(27)26-12-4-5-16(13-26)14-28-17-8-10-24-11-9-17/h2-3,6-11,16H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELOYJMBULHEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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